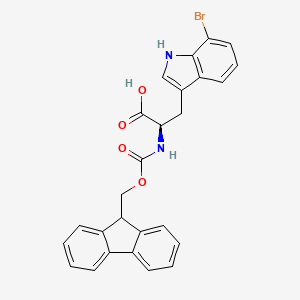

N-Fmoc-7-bromo-D-tryptophan

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H21BrN2O4 |

|---|---|

Molecular Weight |

505.4 g/mol |

IUPAC Name |

(2R)-3-(7-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1 |

InChI Key |

RCVGIVXSKPLQFK-HSZRJFAPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC=C5Br)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O |

Origin of Product |

United States |

N Fmoc 7 Bromo D Tryptophan As a Chiral Building Block in Peptide Chemistry and Bioconjugation

Integration into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides, including those containing non-canonical amino acids. nih.govacs.org The Fmoc/tBu strategy is particularly favored due to its milder deprotection conditions, which are compatible with a wide range of sensitive and modified amino acids. nih.gov The use of N-Fmoc-7-bromo-D-tryptophan within this framework allows for its precise placement in a peptide sequence.

Methodologies for Incorporating Unnatural Amino Acids into Peptides

The core of SPPS involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to a solid support resin. gyrosproteintechnologies.com The incorporation of an unnatural amino acid like N-Fmoc-7-bromo-D-tryptophan follows the standard Fmoc-SPPS cycle:

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed, typically using a solution of a secondary amine like piperidine (B6355638) in an organic solvent. peptide.comchempep.com This step liberates a free amine, which is ready for the next coupling reaction.

Activation and Coupling: The carboxylic acid of the incoming N-Fmoc-7-bromo-D-tryptophan is activated using a coupling reagent. This activated amino acid is then added to the resin, where it forms a new peptide bond with the free amine of the peptide chain.

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is fully assembled. nih.gov Automated synthesizers have significantly improved the efficiency of this process, enabling the synthesis of long and complex peptides. nih.gov

Optimization of Coupling and Deprotection in SPPS with Halogenated Tryptophans

The successful incorporation of halogenated tryptophans requires careful optimization of the SPPS protocol to maximize yield and purity. gyrosproteintechnologies.com The bulky bromo-substituent and the inherent sensitivity of the tryptophan indole (B1671886) ring present specific challenges. nih.gov

Key optimization parameters include:

Coupling Reagents: Sterically hindered amino acids like 7-bromo-D-tryptophan may require more potent coupling reagents, such as HATU or HCTU, to ensure efficient and rapid bond formation. gyrosproteintechnologies.com The choice of reagent can be critical to overcoming the slower reaction kinetics associated with bulky side chains.

Reaction Time and Temperature: Extending the coupling time or increasing the reaction temperature can help drive difficult couplings to completion. gyrosproteintechnologies.comuzh.ch However, temperature increases must be carefully controlled to avoid side reactions.

Deprotection Monitoring: Incomplete removal of the Fmoc group leads to deletion sequences, which are difficult to separate from the target peptide. iris-biotech.de Real-time UV monitoring of the Fmoc-piperidine adduct released during deprotection allows for confirmation of reaction completion and helps in optimizing deprotection times for sterically challenging residues. gyrosproteintechnologies.comiris-biotech.de

Cleavage Cocktails: During the final cleavage of the peptide from the resin, the tryptophan indole ring is susceptible to modification by carbocations generated from acid-labile side-chain protecting groups. chempep.comnih.gov Cleavage cocktails must contain scavengers, such as triisopropylsilane (B1312306) (TIS) and ethanedithiol (EDT), to protect the sensitive indole nucleus from alkylation. nih.gov

| SPPS Step | Parameter for Optimization | Rationale and Strategy for Halogenated Tryptophans | Reference |

|---|---|---|---|

| Coupling | Choice of Coupling Reagent | Use highly reactive reagents (e.g., HATU, HCTU) to overcome steric hindrance from the bromo-substituent and ensure efficient acylation. | gyrosproteintechnologies.com |

| Coupling | Reaction Time/Temperature | Extend coupling times or perform double couplings for difficult sequences. Increasing temperature can also enhance reaction rates. | gyrosproteintechnologies.comuzh.ch |

| Deprotection | Monitoring Fmoc Removal | Utilize real-time UV monitoring to ensure complete deprotection, preventing deletion sequences, especially after a sterically hindered residue. | iris-biotech.de |

| Final Cleavage | Scavenger Composition | Incorporate effective scavengers (e.g., TIS, EDT, water) into the trifluoroacetic acid (TFA) cleavage cocktail to protect the electron-rich indole ring from electrophilic modification. | nih.gov |

Synthesis of Peptide Libraries Incorporating N-Fmoc-7-bromo-D-tryptophan

The ability to incorporate N-Fmoc-7-bromo-D-tryptophan into automated SPPS protocols makes it an ideal building block for the creation of combinatorial peptide libraries. acs.org Such libraries, containing thousands to millions of unique peptide sequences, are powerful tools for screening and identifying new bioactive molecules. sigmaaldrich.comnih.gov By systematically substituting amino acids in a parent peptide with 7-bromo-D-tryptophan or by including it in randomized positions, researchers can explore how its specific properties influence biological activity. This approach facilitates high-throughput screening for drug discovery, allowing for the rapid identification of peptides with enhanced potency, selectivity, or stability. chemimpex.com

Contribution to the Design and Synthesis of Modified Peptides and Peptidomimetics

The introduction of N-Fmoc-7-bromo-D-tryptophan into peptide sequences is a deliberate design choice aimed at conferring specific, advantageous properties. sigmaaldrich.comnih.gov The D-configuration provides resistance to enzymatic degradation, while the halogenated indole ring can be used to fine-tune the peptide's structure and function. nih.govnih.gov

Development of Conformational Constrained Peptides

Constraining the conformation of a peptide can lock it into its bioactive shape, leading to increased affinity and selectivity for its biological target. nih.gov The tryptophan side chain can participate in stabilizing intramolecular interactions, such as π-π stacking. A notable example is the "tryptophan zipper" motif, where cross-strand interactions between tryptophan residues help stabilize β-hairpin structures. nih.gov The introduction of a bromine atom at the 7-position of the indole ring alters its electronic properties, which can be harnessed to strengthen these non-covalent interactions. This modification can enforce a more rigid peptide backbone, reducing the entropic penalty of binding and leading to improved biological performance. nih.gov

Enhancing Specificity and Bioactivity through Halogenation

Halogenation is a well-established strategy in medicinal chemistry for enhancing the pharmacological properties of molecules. mdpi.comnih.gov Introducing a bromine atom onto the tryptophan indole ring can significantly impact a peptide's bioactivity and specificity in several ways: nih.gov

Modulating Hydrophobicity: The bromo group increases the lipophilicity of the amino acid side chain, which can enhance membrane permeability or improve hydrophobic interactions within a target's binding pocket.

Altering Electronic Properties: Bromine is an electron-withdrawing group that can form halogen bonds—a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor. This can lead to tighter and more specific binding.

Increasing Metabolic Stability: The presence of the D-amino acid configuration inherently increases the peptide's resistance to proteases, prolonging its half-life in biological systems. nih.gov

| Property Modified by Halogenation | Mechanism of Action | Potential Outcome | Reference |

|---|---|---|---|

| Target Affinity | Formation of halogen bonds; enhanced hydrophobic interactions. | Increased binding potency and efficacy. | nih.gov |

| Specificity | Creates unique steric and electronic interactions in the binding pocket. | Improved selectivity for the intended biological target. | nih.gov |

| Conformation | Strengthens intramolecular π-π stacking and other non-covalent interactions. | Stabilization of bioactive secondary structures (e.g., β-hairpins). | nih.gov |

| Bioavailability | Increases lipophilicity of the peptide. | May improve cell membrane permeability. | nih.gov |

| Proteolytic Stability | The D-amino acid backbone is not recognized by standard proteases. | Increased in vivo half-life. | nih.gov |

Role in Bioconjugation Processes for Chemical Probes and Materials

The term bioconjugation refers to the chemical strategy of linking two or more molecules, at least one of which is a biomolecule such as a peptide. N-Fmoc-7-bromo-D-tryptophan is a powerful tool in this context, primarily due to the reactivity of the bromine atom on the tryptophan indole ring. This halogen atom serves as a versatile handle for a variety of chemical modifications, enabling the creation of sophisticated chemical probes and novel biomaterials.

One of the primary applications of incorporating 7-bromotryptophan into peptides is for photo-cross-linking studies. nih.govnih.gov Photo-cross-linking probes are invaluable for mapping protein-protein and protein-lipid interactions. nih.gov When a peptide containing 7-bromotryptophan is irradiated with UV light, the carbon-bromine bond can be cleaved, generating a reactive radical species. This radical can then form a covalent bond with a nearby amino acid residue or lipid molecule, effectively "trapping" transient interactions. nih.govnih.gov While much of the foundational work has been done with fluoro-tryptophan analogs, the principle extends to bromo-substituted tryptophans. nih.govnih.gov The use of the D-amino acid can also confer increased resistance to proteolytic degradation, making the resulting probes more stable in biological environments.

The bromine atom also facilitates chemical diversification through transition metal-catalyzed cross-coupling reactions . A notable example is the Sonogashira coupling, which has been successfully applied to unprotected halotryptophans and even halotryptophan-containing tripeptides in aqueous conditions. rsc.org This reaction allows for the attachment of a wide array of alkyne-containing molecules to the indole ring. By using N-Fmoc-7-bromo-D-tryptophan in solid-phase peptide synthesis, a peptide can be constructed and then, either on-resin or in solution, conjugated to various functional moieties such as:

Fluorophores: For creating fluorescent probes to study peptide localization and dynamics.

Biotin: For affinity purification or detection using streptavidin.

Photosensitizers: For applications in photodynamic therapy.

Other small molecules or peptides: To create bifunctional probes or materials with novel properties.

This chemical versatility allows for the generation of a diverse library of probes and materials from a single peptide sequence.

Furthermore, the incorporation of halogenated tryptophans can directly influence the biological activity and material properties of peptides. For instance, the halogenation of antimicrobial peptides (AMPs) has been shown to enhance their potency. acs.org In a study on the lantibiotic nisin, the replacement of a native amino acid with bromotryptophan resulted in variants with increased antimicrobial activity. acs.org This suggests that peptides incorporating N-Fmoc-7-bromo-D-tryptophan could be developed as advanced antimicrobial materials, for example, in coatings for medical devices or as therapeutic agents.

The table below summarizes some of the key applications of 7-halotryptophan derivatives in bioconjugation, which are directly relevant to the potential uses of N-Fmoc-7-bromo-D-tryptophan.

| Application Area | Technique/Principle | Potential Outcome with N-Fmoc-7-bromo-D-tryptophan | Relevant Analogs Studied |

| Chemical Probes | Photo-cross-linking | Mapping of protein-protein or protein-lipid interactions with enhanced probe stability. | 7-fluoro-tryptophan nih.govnih.gov |

| Chemical Probes | Sonogashira Coupling | Attachment of fluorophores, biotin, or other reporter molecules for detection and imaging. | Halotryptophans rsc.org |

| Functional Materials | Enhanced Biological Activity | Development of antimicrobial peptides with increased potency and stability. | Bromotryptophan in nisin acs.org |

| Functional Materials | Chemical Diversification | Creation of novel peptide-based materials with tailored properties through post-synthetic modification. | Halotryptophan-containing tripeptides rsc.org |

Mechanistic Investigations and Chemical Biology Applications

Studies on Chirality Transfer and Stereocontrol in Asymmetric Synthesis

The synthesis of enantiomerically pure amino acids is a cornerstone of medicinal and materials chemistry. N-Fmoc-7-bromo-D-tryptophan is a product of sophisticated asymmetric synthesis techniques that ensure high stereocontrol. One prominent method involves the enzymatic optical resolution of a racemic mixture of N-acetyl-7-bromo-dl-tryptophan using D-aminoacylase. This enzyme selectively hydrolyzes the N-acetyl group from the D-enantiomer, allowing for the separation of the desired D-amino acid, which can then be protected with an Fmoc group. researchgate.net

Another advanced approach utilizes chiral nickel(II) complexes derived from glycine (B1666218) Schiff bases and chiral tridentate ligands. researchgate.net These complexes serve as chiral nucleophilic glycine equivalents. Alkylation of such a complex can proceed with excellent diastereoselectivity, providing a powerful method for the asymmetric synthesis of structurally diverse amino acids, including aza-tryptophan analogues. researchgate.netresearchgate.net While not directly synthesizing 7-bromo-D-tryptophan, this methodology highlights the strategies available for controlling stereochemistry in the synthesis of complex tryptophan derivatives.

Key Findings in Asymmetric Synthesis of Tryptophan Derivatives

| Method | Key Feature | Outcome | Reference |

|---|---|---|---|

| Enzymatic Optical Resolution | Use of D-aminoacylase on N-acetyl-7-bromo-dl-tryptophan | Convenient synthesis of 7-bromo-D-tryptophan | researchgate.net |

Enzyme Mechanism Elucidation Utilizing Modified Tryptophans

Modified tryptophans, including 7-bromo-D-tryptophan, are instrumental in probing the mechanisms of various enzymes involved in tryptophan metabolism and the biosynthesis of natural products.

Flavin-dependent halogenases are enzymes that regioselectively install halogen atoms onto organic molecules, a key step in the biosynthesis of many pharmaceutically active compounds. st-andrews.ac.uk Tryptophan halogenases exhibit remarkable specificity for different positions on the indole (B1671886) ring (e.g., C5, C6, or C7). nih.gov

Studies on the tryptophan 7-halogenase RebH and the tryptophan 6-halogenase Thal have provided significant insights into the basis of this regioselectivity. tandfonline.com The crystal structures of these enzymes bound to tryptophan show that the substrate is positioned such that the target carbon atom is closest to a conserved catalytic lysine (B10760008) residue. nih.govnih.gov By exchanging just five amino acid residues in the active site of Thal with their counterparts from RebH, researchers were able to create a variant (Thal-RebH5) that almost completely switched its halogenation preference from the C6 to the C7 position. nih.govnih.gov This demonstrates that the binding orientation of the tryptophan substrate, governed by a few key active site residues, dictates the site of halogenation.

Tryptophan synthase is a well-studied enzyme that catalyzes the final two steps in tryptophan biosynthesis, typically forming L-tryptophan from indole and serine. wikipedia.org The enzyme is known to have a broad substrate scope and can accept various indole analogues to produce non-canonical amino acids. wikipedia.orgnih.gov This flexibility has been exploited to synthesize tryptophan derivatives. While the native enzyme complex is subject to complex allosteric regulation, engineering of the catalytic β-subunit (TrpB) has allowed for its use as a standalone catalyst with an expanded substrate scope. nih.gov Studies have shown that the enzyme can utilize L-threonine in place of serine, and it is plausible that halogenated indoles could serve as substrates to produce the corresponding halogenated tryptophans. researchgate.net

Recent discoveries have expanded the known enzymatic pathways for tryptophan degradation. A novel, oxygen-dependent skatole synthase, SktA, was identified as a non-heme diiron enzyme that converts 5-bromo-L-tryptophan into 5-bromoskatole in a single step. nih.govnih.gov This aerobic pathway contrasts sharply with the previously known four-step anaerobic conversion. acs.org Detailed biochemical analyses revealed that the reaction produces cyanide and bicarbonate as co-products. nih.gov

A homolog of SktA, the diiron oxidase AetD, is involved in the biosynthesis of the neurotoxin aetokthonotoxin. AetD catalyzes an unprecedented oxidative rearrangement of 5,7-dibromo-L-tryptophan to form 5,7-dibromo-indole-3-carbonitrile. acs.org These studies on enzymes that process brominated tryptophans highlight novel catalytic functions within the diiron oxidase superfamily. nih.govacs.orgresearchgate.net

Anthranilate phosphoribosyltransferase (AnPRT) catalyzes the second step in tryptophan biosynthesis, the transfer of a phosphoribosyl group to anthranilate. nih.govnih.gov As this pathway is essential in pathogens but absent in humans, AnPRT is an attractive target for antimicrobial drugs. nih.gov The enzyme's structure and mechanism have been elucidated through studies using substrate analogues and inhibitors. nih.gov These compounds help to map the active site and understand the binding of the two substrates, anthranilate and 5-phospho-D-ribose 1-diphosphate (PRPP). nih.govuni.luembopress.org While direct studies using 7-bromo-D-tryptophan as a probe for AnPRT are not prominent, the use of tryptophan analogues in general is a key strategy for investigating the allosteric regulation of the tryptophan synthesis pathway, where tryptophan itself acts as a feedback inhibitor. mdpi.com

Enzymes Investigated Using Modified Tryptophans

| Enzyme | Class | Finding with Modified Tryptophan | Reference |

|---|---|---|---|

| RebH / Thal | Tryptophan Halogenase | Regioselectivity is determined by substrate positioning in the active site. | nih.gov, nih.gov |

| Tryptophan Synthase | Lyase | Possesses broad substrate scope, accepting indole analogues. | wikipedia.org, nih.gov |

| SktA / AetD | Diiron Oxidase | Catalyze novel single-step aerobic conversions of brominated tryptophans. | nih.gov, acs.org |

| AnPRT | Phosphoribosyltransferase | Mechanism elucidated using substrate analogues and inhibitors. | nih.gov, nih.gov |

Understanding Protein and Peptide Structure-Function Relationships

The incorporation of modified amino acids like 7-bromo-D-tryptophan into peptides is a powerful technique for probing protein and peptide structure and function. Tryptophan itself plays significant structural roles, with its indole ring participating in hydrophobic interactions and hydrogen bonding. nih.gov The indole Nɛ—H is a classic hydrogen bond donor, but the polarized Cδ1—H group can also form weaker, non-canonical C-H⋯O hydrogen bonds with backbone carbonyls, which help to stabilize specific structural motifs. nih.gov

Introducing a bromine atom at the 7-position of the indole ring can serve multiple purposes. It can act as a heavy atom for phasing in X-ray crystallography, aiding in structure determination. Furthermore, the bromo-substituent can be used as a chemical handle for further derivatization via cross-coupling reactions, allowing for the introduction of fluorescent probes or other labels. researchgate.net

The study of "tryptophan zipper" peptides, which are short peptides that form stable β-hairpin structures stabilized by cross-strand interactions between tryptophan residues, provides a model system for understanding protein folding. researchgate.netscielo.br Incorporating 7-bromo-D-tryptophan into such peptides could be used to investigate the impact of substitution on folding stability and to introduce specific spectroscopic probes to study conformational dynamics. The unique D-configuration of N-Fmoc-7-bromo-D-tryptophan is particularly interesting for designing peptides with unnatural backbones or for creating peptidomimetics with enhanced stability or novel biological activities.

Influence of Halogenation on Peptide Conformation and Interactions

The introduction of a halogen atom, such as bromine, into an amino acid side chain can significantly alter the physicochemical properties of peptides and proteins. Halogenation of tryptophan, particularly bromination, is a post-translational modification observed in nature, especially in marine organisms. mdpi.com This natural precedent highlights the functional advantages that halogenation can confer.

The primary influence of bromination on the tryptophan indole ring is the increase in hydrophobicity and steric volume. nih.gov Structure-activity relationship (SAR) studies on antimicrobial peptides have demonstrated that a minimum hydrophobic volume, which can be provided by halogens, is often crucial for their biological activity. nih.gov The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base. This interaction, along with enhanced van der Waals forces and hydrophobicity, can stabilize specific peptide conformations and mediate interactions with biological targets.

In the context of antimicrobial peptides, the incorporation of brominated tryptophan has been shown to tune their activity and selectivity. nih.gov The enhanced hydrophobicity imparted by the bromo-substituent is key to the peptides' ability to interact with and disrupt microbial membranes. nih.gov Therefore, using building blocks like N-Fmoc-7-bromo-D-tryptophan allows for the systematic exploration of how halogenation impacts peptide structure and function. nih.gov

| Feature | Influence of 7-Bromo Substitution on Tryptophan |

| Hydrophobicity | Increases the hydrophobic character of the side chain. nih.gov |

| Steric Volume | Enlarges the side chain, potentially influencing packing and conformational preferences. nih.gov |

| Interactions | Can participate in halogen bonding and enhances van der Waals forces. |

| Biological Activity | Modulates the activity of bioactive peptides, such as antimicrobials. nih.gov |

Protein Engineering and Design with Unnatural Amino Acids

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful strategy in protein engineering, allowing for the introduction of novel chemical and physical properties beyond the scope of the 20 canonical amino acids. nih.govnih.gov This approach enables the creation of proteins with enhanced stability, altered catalytic functions, or unique functionalities for biophysical studies. researchgate.net N-Fmoc-7-bromo-D-tryptophan serves as a key building block for the synthesis of peptides containing this UAA, which can then be used in various applications.

The site-specific incorporation of UAAs can be achieved through methods like solid-phase peptide synthesis or by expanding the genetic code of living organisms. interesjournals.orgyoutube.com Genetic code expansion technology, for instance, allows for the biosynthesis of proteins containing halogenated tryptophan derivatives in response to a designated codon. nih.gov This has been successfully demonstrated for the production of proteins containing 7-chloro-tryptophan and 7-bromo-tryptophan. nih.gov

The introduction of a halogenated tryptophan, such as 7-bromo-tryptophan, can confer unique properties to a protein. nih.gov These include:

Probing Protein Environments: The halogen atom can serve as a heavy-atom derivative for X-ray crystallography or as a unique spectroscopic probe.

Modulating Protein-Protein Interactions: The altered size and electronic properties of the halogenated indole ring can be used to fine-tune binding affinities and specificities.

Creating Novel Biocatalysts: The incorporation of UAAs can lead to enzymes with enhanced or novel catalytic activities. researchgate.net

By providing a unique chemical handle, UAAs like 7-bromo-D-tryptophan expand the toolbox of protein engineers, facilitating the design of proteins with tailored functions for therapeutic, diagnostic, and industrial purposes. nih.govnih.gov

Application as a Precursor for Fluorescent Probes in Biochemical and Cellular Research

Tryptophan's intrinsic fluorescence makes it a natural and minimally perturbative probe for studying protein structure and dynamics. bmglabtech.com The synthesis of derivatives like N-Fmoc-7-bromo-D-tryptophan allows for the creation of custom peptides and probes with fine-tuned photophysical properties for advanced biochemical and cellular research.

Design Principles of Tryptophan-Based Fluorescent Labels

Tryptophan is the dominant intrinsic fluorophore in most proteins, with fluorescence properties that are highly sensitive to the local environment, such as polarity and the proximity of quenching groups. bmglabtech.comnih.gov This sensitivity is a core principle in its use as a fluorescent label; changes in protein conformation, folding, or ligand binding often result in detectable changes in tryptophan's fluorescence intensity or emission wavelength. bmglabtech.combiosynth.com

The design of fluorescent probes based on unnatural amino acids aims to create intrinsic labels that are smaller and less disruptive than traditional, large dye molecules. researchgate.net Modifying the tryptophan structure, for example through halogenation, allows for the modulation of its fluorescent properties. Halogen atoms can influence the quantum yield and lifetime of the excited state through the "heavy atom effect," providing a mechanism to tune the probe's characteristics for specific applications.

Key design principles include:

Environmental Sensitivity: The probe's fluorescence should respond predictably to changes in the local environment. bmglabtech.com

Minimal Perturbation: As an amino acid analogue, the probe should be incorporated with minimal disruption to the native protein or peptide structure and function. researchgate.net

Photophysical Tuning: Chemical modifications, such as halogenation, can be used to alter properties like absorption/emission wavelengths, quantum yield, and sensitivity to quenchers.

Förster Resonance Energy Transfer (FRET) Applications in Enzyme Kinetics and Biological Processes

Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excitation energy of the donor is non-radiatively transferred to the acceptor. acs.org Tryptophan can serve as an excellent intrinsic FRET donor to a suitable acceptor. acs.orgnih.gov This donor-acceptor pair can function as a "spectroscopic ruler" to measure distances on the angstrom scale, making it invaluable for studying dynamic biological processes. rsc.org

The intrinsic FRET between tryptophan and another aromatic amino acid, tyrosine, has been used to monitor protein unfolding and conformational changes in intrinsically disordered proteins. nih.gov More commonly, tryptophan is paired with an extrinsic fluorophore or a specifically chosen unnatural amino acid to create a FRET system for monitoring specific events. acs.orgrsc.org

Applications of tryptophan-based FRET include:

Enzyme Kinetics: By placing a FRET pair on a substrate peptide that is cleaved by a protease, the enzymatic activity can be monitored in real-time. rsc.org Cleavage separates the donor and acceptor, leading to a measurable change in the FRET signal.

Ligand Binding: Changes in protein conformation upon ligand binding can alter the distance or orientation between a FRET pair, allowing for the quantification of binding events. acs.orgrsc.org

Protein Folding and Dynamics: FRET can be used to study the end-to-end collision rates of peptides and to monitor the folding pathways of proteins. biosynth.comrsc.org

The use of N-Fmoc-7-bromo-D-tryptophan allows for the precise placement of a modified tryptophan residue within a peptide sequence, enabling the design of sophisticated FRET probes to investigate a wide range of biochemical and cellular processes with high sensitivity.

| FRET Application | Principle | Example |

| Enzyme Kinetics | A FRET pair flanks a protease cleavage site. Cleavage disrupts FRET, causing a change in fluorescence. | Monitoring protease activity. rsc.org |

| Ligand Binding | Ligand-induced conformational changes alter the distance between the FRET pair, modulating the FRET efficiency. | Studying the interaction between a ligand and a protein like Bovine Serum Albumin (BSA). rsc.org |

| Protein Dynamics | Measuring the distance between two points in a protein or peptide to monitor folding, unfolding, or conformational shifts. | Studying end-to-end collision rates in short peptides or unfolding in model proteins. nih.govrsc.org |

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Analysis of Fmoc-Protected Amino Acids and Peptides

Spectroscopic techniques are indispensable for the real-time monitoring of synthesis and the structural analysis of peptides containing N-Fmoc-7-bromo-D-tryptophan.

UV-Vis spectroscopy is a cornerstone technique in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. The Fmoc group exhibits a strong and characteristic UV absorbance, which is exploited for the quantitative monitoring of reaction steps.

Detailed Research Findings: The primary application of UV-Vis spectroscopy in this context is the monitoring of Fmoc group cleavage. During SPPS, the N-terminal Fmoc group is removed by a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). thermofisher.com This cleavage reaction releases a dibenzofulvene (DBF)-piperidine adduct, which has a distinct UV absorbance maximum around 301 nm. nih.govsigmaaldrich.com By measuring the absorbance of the solution after the deprotection step, the amount of released adduct can be quantified using the Beer-Lambert law. This allows for an accurate determination of the coupling efficiency at each step of the peptide synthesis. aralezbio-store.comresearchgate.net

| Spectroscopic Parameter | Compound/Group | Typical Wavelength (nm) | Molar Extinction Coefficient (ε) at λmax | Source |

| Absorbance Maximum (λmax) | Dibenzofulvene-piperidine adduct | ~301 | 7,800 - 8,089 M⁻¹cm⁻¹ | nih.govsigmaaldrich.com |

| Absorbance Maximum (λmax) | Dibenzofulvene-piperidine adduct | ~289.8 | ~6,089 M⁻¹cm⁻¹ | nih.gov |

| Absorbance Maximum (λmax) | Tryptophan Indole (B1671886) Ring | ~280 | ~5,600 M⁻¹cm⁻¹ | nih.gov |

| Absorbance Maximum (λmax) | Fmoc Group | ~267, ~290, ~301 | Not specified | iucr.org |

This table presents representative data for the chromophores relevant to N-Fmoc-7-bromo-D-tryptophan.

Fluorescence spectroscopy is an exceptionally sensitive technique for studying protein and peptide structure, dynamics, and interactions. nih.gov Tryptophan is a natural fluorescent probe, and its emission properties are highly sensitive to the polarity of its microenvironment. bmglabtech.com

Detailed Research Findings: The intrinsic fluorescence of the tryptophan residue in N-Fmoc-7-bromo-D-tryptophan is a powerful analytical tool. When incorporated into a peptide, changes in the peptide's conformation, folding, or binding to other molecules will alter the local environment of the 7-bromo-tryptophan residue, leading to shifts in its fluorescence emission maximum (λem) and changes in its quantum yield. bmglabtech.com Typically, a tryptophan residue in a nonpolar (hydrophobic) environment, such as the core of a folded protein, will exhibit a blue-shifted emission maximum (e.g., 330-340 nm) and higher fluorescence intensity compared to a residue exposed to a polar aqueous environment (λem ~350-355 nm). bmglabtech.com

The bromine atom at the 7-position is expected to influence the fluorescence properties due to the "heavy-atom effect," which can increase the rate of intersystem crossing from the excited singlet state to the triplet state. This process typically leads to a decrease in fluorescence quantum yield (quenching) and a potential increase in phosphorescence. Furthermore, halogenation can shift the emission wavelength. For instance, the related compound 7-azatryptophan, an isostere of tryptophan, displays a significant red shift in its fluorescence emission by approximately 46 nm compared to natural tryptophan. nih.gov A similar, though likely less pronounced, shift might be anticipated for 7-bromotryptophan.

| Parameter | Condition | Expected Observation for 7-Bromo-Tryptophan Residue | Rationale/Comparison | Source |

| Emission Maximum (λem) | Exposed to polar solvent | ~350-360 nm | Similar to tryptophan in water. bmglabtech.com | bmglabtech.com |

| Emission Maximum (λem) | Buried in non-polar environment | Blue-shift to ~330-340 nm | Tryptophan fluorescence is environmentally sensitive. bmglabtech.com | bmglabtech.com |

| Fluorescence Quantum Yield | General | Potentially lower than tryptophan | Heavy-atom effect of bromine enhances intersystem crossing. | nih.gov |

| Excitation/Emission Wavelengths | General | Potential red-shift compared to tryptophan | Halogenation and substitution on the indole ring alter electronic properties. nih.gov | nih.gov |

This table outlines the expected fluorescence behavior based on established principles for tryptophan and its derivatives.

Both CD and FT-IR spectroscopy are crucial for investigating the secondary structure and self-assembly of peptides. Fmoc-protected amino acids, including derivatives like N-Fmoc-7-bromo-D-tryptophan, are known to form self-assembling nanostructures, such as hydrogels, driven by π-π stacking of the Fmoc groups and hydrogen bonding. thermofisher.comresearchgate.net

Detailed Research Findings: FT-IR spectroscopy probes the vibrational modes of molecules. In the context of peptides, the amide I band (1600-1700 cm⁻¹) is particularly informative. A strong peak in the range of 1620-1640 cm⁻¹ is a hallmark of β-sheet secondary structures, which are commonly formed during the self-assembly of Fmoc-amino acids. thermofisher.comclearsynth.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral organization of molecules. For Fmoc-amino acid assemblies, CD spectra often show characteristic signals between 250-310 nm, which are attributed to the π-π stacking of the aromatic Fmoc groups in a chiral arrangement. researchgate.net The presence of β-sheet structures gives rise to a characteristic negative band around 218 nm. clearsynth.com For N-Fmoc-7-bromo-D-tryptophan, being a D-amino acid, the sign of the CD signals would be opposite to that of the corresponding L-amino acid assemblies.

| Technique | Spectral Region/Band | Structural Interpretation | Source |

| FT-IR | Amide I (1620-1640 cm⁻¹) | Indicates β-sheet formation in self-assembled structures. | thermofisher.comclearsynth.com |

| CD | ~218 nm | Characteristic negative band for β-sheets (for L-amino acids). | clearsynth.com |

| CD | 250-310 nm | Signals arising from chiral π-π stacking of Fmoc groups. | researchgate.net |

This table summarizes the application of FT-IR and CD for studying peptide structures containing Fmoc-amino acids.

Tryptophan phosphorescence, the emission of light from the triplet excited state, is a powerful probe for studying the slower dynamic motions and structural flexibility within proteins and enzymes. researchgate.netcusabio.comtechnologypublisher.com

Detailed Research Findings: The lifetime of tryptophan phosphorescence is highly sensitive to the rigidity of its environment and to quenching by molecules like oxygen. researchgate.net A tryptophan residue located in a rigid, buried part of a protein will have a longer phosphorescence lifetime than a residue in a more flexible, solvent-exposed region. researchgate.netwuxiapptec.com This technique allows for the characterization of protein conformational fluctuations on a longer timescale than fluorescence. wuxiapptec.com While no specific studies on N-Fmoc-7-bromo-D-tryptophan phosphorescence are available, the introduction of the heavy bromine atom would be expected to significantly enhance the phosphorescence signal compared to native tryptophan, making it a potentially more sensitive probe for such studies.

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Mechanistic Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed atomic-level structural elucidation of molecules. For N-Fmoc-7-bromo-D-tryptophan, ¹H and ¹³C NMR would be standard methods to confirm its chemical structure.

Detailed Research Findings: The ¹H NMR spectrum of N-Fmoc-7-bromo-D-tryptophan would show a distinct set of signals characteristic of its constituent parts. Based on the known spectrum of Nα-Fmoc-L-tryptophan, one can predict the approximate chemical shifts. chemicalbook.com The aromatic region would be complex, showing signals for the protons of the Fmoc group (typically between 7.3 and 7.9 ppm) and the remaining protons on the 7-bromoindole (B1273607) ring. The bromine substituent would influence the shifts of the adjacent indole protons. The aliphatic region would contain signals for the α- and β-protons of the tryptophan backbone and the methylene (B1212753) protons of the Fmoc group. chemicalbook.com The presence of the chiral center would lead to diastereotopic protons, resulting in more complex splitting patterns.

| Proton Type | Expected ¹H Chemical Shift (ppm) (in DMSO-d6) | Source for Comparison |

| Indole NH | ~10.9 | chemicalbook.com |

| Fmoc Aromatic | 7.3 - 7.9 | chemicalbook.com |

| Indole Aromatic | ~7.0 - 7.6 (specific shifts altered by Br) | chemicalbook.com |

| Amide NH | ~7.2 | chemicalbook.com |

| Tryptophan α-CH | ~4.3 | chemicalbook.com |

| Fmoc CH & CH₂ | ~4.2 | chemicalbook.com |

| Tryptophan β-CH₂ | ~3.2 | chemicalbook.com |

This table presents expected proton NMR shifts for N-Fmoc-7-bromo-D-tryptophan based on data for the non-brominated L-enantiomer.

Mass Spectrometry Techniques in Synthesis Validation and Molecular Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to validate its synthesis. It is routinely used to confirm the identity of products like N-Fmoc-7-bromo-D-tryptophan.

Detailed Research Findings: Electrospray ionization (ESI) mass spectrometry is commonly employed for the analysis of Fmoc-protected amino acids. researchgate.net For N-Fmoc-7-bromo-D-tryptophan (Chemical Formula: C₂₆H₂₁BrN₂O₄), the expected exact mass can be precisely calculated. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive doublet of peaks separated by ~2 Da in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the molecule and analyzing the resulting daughter ions. Characteristic fragmentation patterns for Fmoc-protected amino acids include the loss of the Fmoc group. researchgate.net

| Compound | Chemical Formula | Calculated Monoisotopic Mass (Da) | Key Feature in Mass Spectrum | Source |

| N-Fmoc-7-bromo-D-tryptophan | C₂₆H₂₁BrN₂O₄ | 504.0688 | Isotopic doublet for Bromine (M, M+2) | cusabio.comwuxiapptec.com |

This table provides the key mass spectrometry data for the identification of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Determination

High-Performance Liquid Chromatography (HPLC) stands as an indispensable technique in the research and development pipeline for modified amino acids like N-Fmoc-7-bromo-D-tryptophan. Its high resolution and sensitivity are leveraged for both the purification of the compound after synthesis and for the precise analytical determination of its purity, particularly its enantiomeric purity. The methodologies employed are typically variations of reversed-phase and chiral chromatography.

Detailed Research Findings

The purification and analytical characterization of N-Fmoc-7-bromo-D-tryptophan heavily rely on establishing robust HPLC methods that can resolve the target compound from starting materials, by-products, and, most critically, its corresponding L-enantiomer. Research into the separation of Fmoc-protected amino acids and their halogenated derivatives has provided a strong foundation for developing specific methods for N-Fmoc-7-bromo-D-tryptophan.

Reversed-Phase HPLC for General Purity Assessment:

For general purity assessment and the purification of N-Fmoc-7-bromo-D-tryptophan from non-chiral impurities, reversed-phase HPLC (RP-HPLC) is the standard approach. These methods typically utilize a C18 stationary phase. The mobile phase usually consists of a mixture of an aqueous component, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and solubility, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the concentration of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of the highly hydrophobic Fmoc-protected amino acid.

The UV detector is typically set at a wavelength where the Fmoc group exhibits strong absorbance, such as 220 nm or 265 nm, allowing for sensitive detection. While standard RP-HPLC can effectively determine the chemical purity, it is generally incapable of separating the D- and L-enantiomers.

Chiral HPLC for Enantiomeric Purity Determination:

The determination of the enantiomeric excess (e.e.) of N-Fmoc-7-bromo-D-tryptophan is crucial, especially when it is intended for use in stereospecific applications like peptide synthesis. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for the separation of Fmoc-protected amino acids. phenomenex.com Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Lux Cellulose-2, Lux Cellulose-3) are particularly effective. phenomenex.com

These separations are typically performed under reversed-phase conditions. A mobile phase consisting of acetonitrile and an aqueous buffer or an acidic additive like TFA is commonly used. phenomenex.com The selection of the exact mobile phase composition and the specific chiral stationary phase is critical and often requires methodical screening to achieve optimal resolution between the D- and L-enantiomers. For instance, studies on a wide range of Fmoc-amino acids have shown that a combination of acetonitrile and TFA can successfully resolve the enantiomers of Fmoc-Trp(Boc)-OH, a structurally related compound, on both cellulose- and amylose-based CSPs. phenomenex.com

In some cases, for the separation of underivatized halogenated tryptophan enantiomers, zwitterionic chiral stationary phases based on Cinchona alkaloids have been employed successfully. nih.gov These have been shown to resolve compounds like 6-chloro-tryptophan using a mobile phase of methanol and water with additives like formic acid and diethylamine. nih.gov While this is for the unprotected amino acid, it highlights another potential avenue for the chiral separation of its derivatives.

The following interactive data tables provide representative examples of HPLC conditions that could be applied for the analysis of N-Fmoc-7-bromo-D-tryptophan, based on established methods for analogous compounds.

Interactive Data Tables

Table 1: Representative Analytical Reversed-Phase HPLC Method

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

| Expected Retention Time | ~15-18 min |

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-3), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% aqueous TFA (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

| Expected Retention Time (D-enantiomer) | ~12 min |

| Expected Retention Time (L-enantiomer) | ~15 min |

| Resolution (Rs) | > 1.5 |

These tables illustrate typical starting points for the HPLC analysis of N-Fmoc-7-bromo-D-tryptophan. Method optimization would be necessary to achieve the best separation and analysis for a specific sample and instrument.

Computational Chemistry and Theoretical Studies on N Fmoc 7 Bromo D Tryptophan Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating reaction mechanisms and understanding the origins of selectivity in chemical reactions. While specific DFT studies on the synthesis of N-Fmoc-7-bromo-D-tryptophan are scarce, extensive research on the enzymatic halogenation of tryptophan provides a strong basis for understanding the bromination step.

Flavin-dependent halogenases (FDHs) are enzymes that catalyze the regioselective halogenation of tryptophan. nih.govresearchgate.net DFT calculations have been instrumental in mapping out the key steps of this process. The currently accepted mechanism involves the formation of a hypohalous acid (HOBr in this case) which is not released but is channeled through the enzyme to react with the tryptophan substrate. nih.govresearchgate.net

Key Mechanistic Steps from DFT Studies on Tryptophan Halogenases:

| Step | Description | Key Insights from DFT |

| 1. Flavin Oxidation | The FAD cofactor is oxidized to form a hydroperoxyflavin (FADHOOH) intermediate. | DFT calculations help to elucidate the electronic structure and stability of this key intermediate. |

| 2. Hypohalous Acid Formation | FADHOOH oxidizes a bromide ion (Br-) to hypobromous acid (HOBr). | The transition state energies for this step can be calculated to understand the reaction kinetics. |

| 3. Electrophilic Aromatic Substitution | The HOBr, possibly via a lysine (B10760008) N-haloamine intermediate, acts as an electrophile, attacking the C7 position of the tryptophan indole (B1671886) ring. nih.govresearchgate.net | DFT models can predict the relative activation energies for attack at different positions on the indole ring, explaining the high regioselectivity of enzymes like tryptophan 7-halogenase (PrnA). nih.govnih.gov |

The stereoselectivity of the reaction, resulting in the D-amino acid, is not typically determined by the halogenation step itself but rather by the stereochemistry of the starting material or subsequent enzymatic resolution steps. Synthetic routes to enantiopure D-tryptophan derivatives often employ chiral catalysts or resolving agents, and DFT calculations can be used to model the transition states of these reactions to understand the origins of enantioselectivity. For instance, in catalyzed reactions, the interaction between the catalyst and the substrate can be modeled to predict which enantiomer will be formed preferentially. beilstein-journals.org

Molecular Dynamics Simulations and Modeling of Tryptophan Derivatives in Biological Environments

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations provide detailed information about the conformational dynamics and interactions of molecules in complex environments, such as in solution or embedded in a biological membrane.

While no specific MD simulations of N-Fmoc-7-bromo-D-tryptophan are publicly documented, studies on tryptophan halogenases and other tryptophan-containing peptides offer valuable insights into how this molecule would behave. MD simulations of tryptophan 7-halogenase (PrnA) have been used to understand the conformational dynamics of the enzyme and how it binds and orients the tryptophan substrate for regioselective halogenation at the C7 position. nih.govacs.org These simulations show that specific residues within the enzyme's active site are crucial for positioning the tryptophan for reaction. nih.govacs.org

Key Findings from MD Simulations of Related Systems:

| System | Key Findings | Relevance to N-Fmoc-7-bromo-D-tryptophan |

| Tryptophan 7-halogenase (PrnA) | MD simulations revealed the importance of specific amino acid residues (e.g., Y443, F454) in hydrogen bonding with the tryptophan substrate, orienting it for C7 halogenation. acs.org | Provides a model for how the 7-bromo-D-tryptophan moiety might interact with biological targets, such as enzyme active sites or receptors. |

| D-tryptophan-containing peptides | MD simulations of peptides containing D-tryptophan show that the D-amino acid can induce specific conformational preferences and alter the peptide's overall structure and dynamics compared to its all-L-amino acid counterpart. researchgate.net | Suggests that the D-configuration of N-Fmoc-7-bromo-D-tryptophan will significantly influence its three-dimensional shape and how it interacts with other molecules. |

| Tryptophan in Ribonuclease-T1 | Early MD studies highlighted the importance of simulating the surrounding solvent explicitly to accurately model the dynamics of the tryptophan side chain. nih.gov | Emphasizes the need for realistic environmental models when simulating N-Fmoc-7-bromo-D-tryptophan to capture its behavior accurately. |

| Tryptophan Synthase | MD simulations of tryptophan synthase have shown how mutations can affect the enzyme's conformational dynamics and catalytic activity. chemrxiv.org | This highlights the sensitivity of protein-ligand interactions to small structural changes, a principle applicable to the interaction of N-Fmoc-7-bromo-D-tryptophan with biological systems. |

The Fmoc protecting group, being large and hydrophobic, would be expected to significantly influence the molecule's solubility and aggregation properties. MD simulations could predict how this group affects the molecule's interaction with solvent and its tendency to self-associate or bind to hydrophobic pockets in proteins.

Prediction of Conformational Preferences and Intermolecular Interactions

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and how it interacts with other molecules. Computational methods can predict the stable conformations of N-Fmoc-7-bromo-D-tryptophan and the nature of its intermolecular interactions.

The conformation of a tryptophan derivative is largely determined by the torsional angles of its backbone and side chain. For N-Fmoc-7-bromo-D-tryptophan, the key dihedral angles would define the orientation of the Fmoc group, the carboxylic acid, and the 7-bromoindole (B1273607) side chain. The bromine atom at the 7-position would likely influence the conformational preference of the side chain due to steric and electronic effects.

Types of Intermolecular Interactions for N-Fmoc-7-bromo-D-tryptophan:

| Interaction Type | Description | Potential Role |

| Hydrogen Bonding | The N-H of the indole ring and the amide N-H can act as hydrogen bond donors, while the carbonyl oxygens of the Fmoc and carboxyl groups can act as acceptors. | Crucial for interactions with polar solvents like water and for binding to specific sites on biological macromolecules. nih.gov |

| π-π Stacking | The indole ring of tryptophan and the fluorenyl group of the Fmoc moiety are aromatic and can engage in stacking interactions with other aromatic systems, such as those found in proteins (e.g., phenylalanine, tyrosine, histidine) or DNA bases. nih.gov | Important for stabilizing protein-ligand complexes and can influence the molecule's self-assembly properties. nih.gov |

| Hydrophobic Interactions | The large, nonpolar fluorenyl group and the indole ring contribute to the molecule's hydrophobicity. | Drives the molecule to associate with nonpolar environments, such as the hydrophobic core of proteins or lipid membranes. nih.gov |

| Halogen Bonding | The bromine atom can act as a Lewis acid, forming a non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom). | This specific interaction can contribute to the binding affinity and selectivity of the molecule for its biological target. |

Computational studies on similar molecules, such as N-acetyl-L-tryptophan-N-methylamide, have shown that the tryptophan side chain can adopt several low-energy conformations. The relative energies of these conformers are influenced by interactions between the side chain and the peptide backbone. For N-Fmoc-7-bromo-D-tryptophan, the bulky Fmoc group would likely introduce additional steric constraints, further defining the accessible conformational space. Racemic protein crystallography has also been used to probe dedicated tryptophan interactions, highlighting the diverse ways this residue can interact within a protein structure. nih.gov

Future Research Directions and Emerging Academic Applications

Development of Highly Efficient and Sustainable Synthetic Routes to Halogenated D-Tryptophans

The synthesis of halogenated D-tryptophans, including the N-Fmoc protected form, is an area ripe for innovation, with a strong emphasis on efficiency and sustainability. Current methods, while effective, often rely on multi-step procedures that can be time-consuming and generate significant waste. Future research is poised to address these limitations through several key approaches.

One promising avenue is the development of one-pot biocatalytic cascades. acs.org This involves combining enzymatic halogenation with dynamic stereoinversion to produce D-configured halotryptophans from their L-isomers with high enantioselectivity. acs.org Flavin-dependent halogenases (FDHs) are particularly attractive for this purpose as they offer a sustainable method for halogenating aromatic compounds using halide salts, oxygen, and a reduced flavin adenine (B156593) dinucleotide (FADH2). nih.gov Researchers have already begun to identify and engineer FDHs, such as tryptophan 7-halogenases like RebH, for the specific biosynthesis of tryptophan analogs. nih.gov

Furthermore, advancements in chemoenzymatic routes are highly desirable. For instance, combining enzymatic halogenation with a subsequent chemical derivatization in a sequential one-pot process has shown promise. nih.gov This approach leverages the selectivity of enzymes for the initial halogenation step, followed by versatile chemical modifications. nih.gov The development of these integrated synthetic strategies will be crucial for making halogenated D-tryptophans more accessible for a wide range of applications.

Advanced Exploration in Peptide and Protein Engineering with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) like 7-bromo-D-tryptophan into peptides and proteins is a rapidly advancing field that allows for the creation of novel biomolecules with tailored properties. nih.govacs.org The introduction of this specific ncAA can confer unique structural and functional characteristics, opening up new avenues for peptide and protein engineering.

The bromine atom at the 7-position can introduce beneficial steric bulk and alter the electronic properties of the indole (B1671886) ring, potentially enhancing binding affinity or modulating biological activity. The D-configuration of the amino acid can increase the proteolytic stability of peptides, a critical attribute for therapeutic applications.

Future research will likely focus on several key areas:

Site-Specific Incorporation: Developing more robust and efficient methods for the site-specific incorporation of N-Fmoc-7-bromo-D-tryptophan into proteins will be a major focus. nih.gov This will allow for precise control over the location of the modification, enabling detailed structure-function studies.

Novel Peptide Therapeutics: The unique properties of 7-bromo-D-tryptophan can be exploited to design peptidomimetics with improved pharmacological profiles. nih.gov Research will aim to create peptides with enhanced stability, receptor selectivity, and therapeutic efficacy.

Engineered Proteins with New Functions: The incorporation of this ncAA can be used to engineer proteins with novel catalytic activities, altered substrate specificities, or enhanced stability. acs.orgresearchgate.net This could lead to the development of new biocatalysts for industrial processes or new protein-based materials.

Expanding the Scope of Biochemical and Enzymological Investigations Using Substrate Analogues

N-Fmoc-7-bromo-D-tryptophan and its deprotected form can serve as valuable substrate analogues to probe the mechanisms of various enzymes. A substrate analog is a molecule that mimics the structure of a natural substrate and can bind to an enzyme's active site, often acting as a competitive inhibitor. taylorandfrancis.com The bromine atom provides a unique probe that can be used to map active sites and investigate enzyme-substrate interactions.

The use of substrate analogues has proven to be a powerful tool in enzymology. For example, synthetic analogues have been instrumental in elucidating the kinetic mechanisms of enzymes where the natural substrate presents limitations for kinetic assays. acs.org By using analogues, researchers can gain experimental support for proposed models and make observations that would otherwise be inaccessible. acs.org

Future research utilizing 7-bromo-D-tryptophan as a substrate analogue could involve:

Mapping Enzyme Active Sites: The bromine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the three-dimensional structure of enzyme-substrate complexes.

Probing Enzyme Specificity: By comparing the binding and turnover of 7-bromo-D-tryptophan with the natural substrate, researchers can gain insights into the factors that govern enzyme specificity. nih.gov

Developing Enzyme Inhibitors: The unique structural features of 7-bromo-D-tryptophan could be exploited to design potent and selective inhibitors of target enzymes, which could have therapeutic applications. nih.gov

Innovations in Chemical Biology Tools and Imaging Probes

The development of novel chemical tools and imaging probes is essential for visualizing and manipulating biological processes in living systems. nih.gov N-Fmoc-7-bromo-D-tryptophan provides a versatile platform for the creation of such tools.

The bromine atom can serve as a handle for further chemical modification, allowing for the attachment of fluorophores, affinity tags, or cross-linking agents. sigmaaldrich.comnih.gov This enables the creation of probes for a variety of applications, including:

Fluorescence Microscopy: By attaching a fluorescent dye to the 7-bromo-tryptophan residue, researchers can create fluorescent probes to track the localization and dynamics of peptides and proteins within cells. acs.org

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label active enzymes in complex biological samples. youtube.com 7-bromo-tryptophan could be incorporated into probes designed to target specific classes of enzymes.

Photoaffinity Labeling: This method uses photoreactive probes to identify protein-protein interactions or ligand-receptor binding. nih.gov The indole ring of tryptophan itself can participate in photochemical reactions, and the bromine substituent could be used to modulate this reactivity or serve as a point of attachment for a photoreactive group.

Integration with "Green Chemistry" Principles in Amino Acid and Peptide Synthesis

The pharmaceutical and chemical industries are increasingly focused on developing more environmentally friendly and sustainable manufacturing processes. nih.govadvancedchemtech.com The synthesis of N-Fmoc-7-bromo-D-tryptophan and its subsequent use in peptide synthesis are areas where "green chemistry" principles can be applied to reduce the environmental impact. researchgate.net

Key areas for future research in this domain include:

Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which are commonly used in peptide synthesis, with more environmentally benign alternatives is a major goal. rsc.orgtandfonline.com Researchers are exploring the use of greener solvents such as propylene (B89431) carbonate and anisole. rsc.orgtandfonline.com

Improved Atom Economy: Traditional peptide synthesis methods often use a large excess of reagents, leading to poor atom economy. nih.gov The development of more efficient coupling reagents and strategies that minimize waste is a critical area of research.

TFA-Free Cleavage: The use of trifluoroacetic acid (TFA) for cleaving peptides from the solid support generates hazardous waste. advancedchemtech.com The development of TFA-free cleavage protocols is an important step towards greener peptide synthesis. advancedchemtech.com Minimal-protection strategies in solid-phase peptide synthesis (SPPS) aim to reduce the need for strong acid cleavage. researchgate.net

By integrating these green chemistry principles, the synthesis and application of N-Fmoc-7-bromo-D-tryptophan can become more sustainable, aligning with the broader goals of environmental responsibility in scientific research and development.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Fmoc-7-bromo-D-tryptophan?

- Methodological Answer : Synthesis typically involves Fmoc protection of the amino group followed by regioselective bromination at the 7-position of the indole ring. Key steps include:

- Fmoc Protection : React D-tryptophan with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous/organic biphasic system (e.g., Na₂CO₃/dioxane) to protect the α-amine .

- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) or acetic acid under controlled temperature (0–25°C) to achieve selective bromination. Monitor reaction progress via TLC or HPLC .

- Purification : Employ reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water (0.1% TFA) to isolate the product. Confirm purity (>97% by HPLC) and enantiomeric excess (≤0.5% D-enantiomer via chiral chromatography) .

Q. How to characterize the enantiomeric purity of N-Fmoc-7-bromo-D-tryptophan?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with a mobile phase of hexane/isopropanol/TFA (90:10:0.1) at 1 mL/min. Compare retention times to L- and D-enantiomer standards .

- Optical Rotation : Measure specific rotation ([α]D²⁴) in DMF (1% w/v). Expected range: -22.0° to -18.0° for the D-enantiomer. Deviations >0.5° suggest contamination .

- Mass Spectrometry : Confirm molecular weight (526.6 g/mol) via ESI-MS to rule out side products like dehalogenated or over-brominated derivatives .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproducts :

- De-Fmoc Products : Hydrolysis of the Fmoc group under acidic conditions. Mitigate by maintaining pH >7 during synthesis .

- Di-brominated Tryptophan : Over-bromination due to excess NBS. Optimize stoichiometry (1.05–1.1 eq NBS) and reaction time (2–4 hrs) .

- Analysis : Use HPLC with UV detection (254 nm) to identify impurities. Foreign amino acids (e.g., L-tryptophan) should be ≤0.3% .

Advanced Research Questions

Q. How to optimize reaction conditions for introducing the 7-bromo substituent on D-tryptophan?

- Methodological Answer :

- Solvent Screening : Compare bromination efficiency in DMF, acetic acid, and THF. DMF enhances solubility but may promote side reactions; acetic acid improves regioselectivity .

- Temperature Gradients : Conduct reactions at 0°C, 25°C, and 40°C. Lower temperatures reduce di-bromination but slow kinetics. Use Arrhenius plots to identify optimal conditions.

- Catalyst Additives : Test Lewis acids (e.g., FeCl₃) to accelerate bromination. Monitor via in-situ IR for NBS consumption .

Q. How to resolve contradictions in coupling efficiency when using N-Fmoc-7-bromo-D-tryptophan in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Agent Optimization : Compare HBTU, HATU, and DIC/Oxyma in DMF. HATU often improves activation of sterically hindered residues .

- Kinetic Analysis : Perform time-course studies (0.5–24 hrs) with Kaiser tests to monitor free amine depletion. Inefficient coupling (<95% after 2 hrs) warrants double couplings .

- Side Reaction Analysis : Use MALDI-TOF MS to detect deletion sequences caused by bromine-mediated oxidation. Add antioxidants (e.g., thioanisole) to SPPS cocktails .

Q. What are the best practices for analyzing the stability of N-Fmoc-7-bromo-D-tryptophan under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at -20°C (recommended), 4°C, and 25°C for 1–6 months. Analyze monthly via HPLC for de-Fmoc (retention time shifts) or bromine loss (mass spec) .

- Humidity Control : Use desiccants to prevent hydrolysis. Water content >0.1% (Karl Fischer titration) correlates with Fmoc cleavage .

- Light Sensitivity : Expose to UV (365 nm) and monitor absorbance changes (UV-Vis at 280 nm). Store in amber vials if photodegradation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.